Dibenzothiophene

説明

Nomenclature and Structural Characteristics

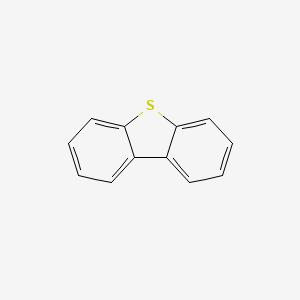

This compound is systematically named dibenzo[b,d]thiophene under IUPAC nomenclature, reflecting the fusion of benzene rings at the b and d positions of the thiophene moiety. Its molecular formula, $$ \text{C}{12}\text{H}{8}\text{S} $$, corresponds to a planar structure with a 14π-electron system, though X-ray diffraction reveals slight deviations from planarity due to steric interactions between hydrogen atoms. The sulfur atom contributes a dipole moment of 0.83 D , influencing its reactivity in electrophilic substitution reactions.

Physical Properties of this compound

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 184.26 g/mol | |

| Melting Point | 97–101°C | |

| Boiling Point | 332–333°C | |

| Solubility | Ethanol, benzene, chloroform | |

| Dipole Moment | 0.83 D |

The compound’s electronic structure facilitates electrophilic substitution at the para position relative to sulfur. However, oxidation to sulfoxides or sulfones shifts reactivity to meta positions due to electron withdrawal.

Historical Discovery and Natural Occurrence

This compound was first synthesized in 1870 by John Stenhouse, who heated biphenyl with iron scrap, though the structure was later corrected by Carl Graebe. Its natural occurrence was confirmed in coal tar by Otto Kruber and in petroleum, where alkylated derivatives constitute up to 1–3% of sulfur compounds . Remarkably, derivatives of this compound were detected in Martian soil by the Curiosity rover, suggesting ancient organic sulfur cycling on Mars.

In fossil fuels, this compound derivatives such as 4,6-dimethylthis compound are particularly recalcitrant to desulfurization due to steric hindrance around the sulfur atom. Their persistence in refined fuels has driven regulatory efforts to limit sulfur emissions, which contribute to acid rain and respiratory diseases.

Role in Petroleum and Fossil Fuel Chemistry

This compound’s stability under high-temperature conditions makes it a benchmark compound for studying hydrodesulfurization (HDS) , the industrial process used to remove sulfur from fuels. In HDS, catalysts such as CoMo/Al$$2$$O$$3$$ or NiMo/Al$$2$$O$$3$$ promote the cleavage of C–S bonds, yielding biphenyl or hydrogenated products like cyclohexylbenzene.

Comparative Performance of HDS Catalysts

| Catalyst System | DBT Conversion (%) | Selectivity (DDS/HYD) | Source |

|---|---|---|---|

| Pd–Ni–Mo/Al$$2$$O$$3$$ | 92 | 5.1 | |

| CoMo/Al$$2$$O$$3$$ | 85 | 4.4 | |

| MoS$$_2$$ | 70 | 1.2 |

DDS = Direct desulfurization; HYD = Hydrogenation pathway

The direct desulfurization (DDS) pathway dominates in catalysts with high acidity and accessible active sites, while hydrogenation (HYD) becomes significant in systems favoring electron transfer. Recent advances include coupling HDS with ionic liquids (e.g., [BMIM]BF$$_4$$) to enhance sulfur extraction efficiency under mild conditions.

Biotechnological approaches, such as using Pseudomonas aeruginosa, achieve 70% DBT degradation via the 4S pathway , producing 2-hydroxybiphenyl as a key metabolite. These methods offer eco-friendly alternatives to conventional HDS, particularly for ultra-deep desulfurization below 10 ppm.

特性

IUPAC Name |

dibenzothiophene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8S/c1-3-7-11-9(5-1)10-6-2-4-8-12(10)13-11/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYYZUPMFVPLQIF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C3=CC=CC=C3S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0047741 | |

| Record name | Dibenzothiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0047741 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless solid; [Hawley] White crystalline powder with a stench; [MSDSonline] | |

| Record name | Dibenzothiophene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/4737 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

332.5 °C | |

| Record name | DIBENZOTHIOPHENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7409 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

Very soluble in ethanol and benzene. Soluble in chloroform, and methanol, In water, 1.47 mg/L water at 25 °C | |

| Record name | DIBENZOTHIOPHENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7409 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.000205 [mmHg], 2.05X10-4 mm Hg at 25 °C /extrapolated/ | |

| Record name | Dibenzothiophene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/4737 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | DIBENZOTHIOPHENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7409 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Colorless crystals | |

CAS No. |

132-65-0 | |

| Record name | Dibenzothiophene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=132-65-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dibenzothiophene [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000132650 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | dibenzothiophene | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=756732 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | dibenzothiophene | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2843 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Dibenzothiophene | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Dibenzothiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0047741 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dibenzothiophene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.613 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Dibenzothiophene | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z3D4AJ1R48 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | DIBENZOTHIOPHENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7409 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

99.5 °C | |

| Record name | DIBENZOTHIOPHENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7409 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

科学的研究の応用

Organic Synthesis

Dibenzothiophene as a Precursor:

this compound serves as a starting material for synthesizing sulfoxides and sulfones through oxidative desulfurization. Various catalysts can facilitate these transformations, making DBT a versatile building block in organic synthesis .

Synthesis of Functionalized Derivatives:

Recent advancements have showcased innovative methods for synthesizing this compound S-oxides. These compounds exhibit highly reactive functional groups that can participate in further chemical transformations. For instance, the Suzuki-Miyaura coupling reaction has been adapted to utilize this compound oxides as intermediates, enabling the formation of polysubstituted derivatives that were previously difficult to synthesize . This method enhances the scope of functionalization available for this compound derivatives, paving the way for new applications in chemical biology and materials science.

Environmental Applications

Desulfurization Processes:

this compound is a prominent model compound for studying biodesulfurization processes aimed at reducing sulfur content in fossil fuels. Microbial strains such as Pseudomonas aeruginosa and Pseudomonas putida have demonstrated effective biocatalytic degradation of DBT, achieving over 99% desulfurization efficiency within minutes . This application is crucial for developing cleaner fuels and minimizing environmental pollution.

Surface Molecular Imprinted Polymers:

DBT is also used in creating surface molecular imprinted polymers (SMIPs), which can selectively remove this compound during gasoline desulfurization processes. This application highlights its role in enhancing fuel quality while addressing environmental concerns related to sulfur emissions .

Medicinal Chemistry

Potential Therapeutic Applications:

Research has indicated that certain this compound derivatives exhibit biological activity against pathogens such as Pneumocystis carinii, suggesting potential applications in treating infections associated with this organism . The exploration of this compound compounds in medicinal chemistry is ongoing, with studies focusing on their pharmacological properties and mechanisms of action.

Toxicological Studies

Health Impact Assessments:

this compound has been subjected to various toxicity studies to assess its impact on human health and the environment. Research indicates potential immunotoxicity and carcinogenicity based on animal studies, necessitating careful handling and regulation of this compound in industrial applications . Understanding the toxicological profile of DBT is essential for ensuring safety in its applications.

Summary Table of Applications

| Application Area | Description | Key Findings/Notes |

|---|---|---|

| Organic Synthesis | Precursor for sulfoxides/sulfones; synthesis of functionalized derivatives | Innovative synthesis methods enhance functionalization |

| Environmental Chemistry | Model compound for biodesulfurization; SMIPs for fuel desulfurization | Effective microbial degradation; cleaner fuel production |

| Medicinal Chemistry | Potential treatment for infections (e.g., Pneumocystis carinii) | Ongoing research into pharmacological properties |

| Toxicological Studies | Assessment of health impacts; potential immunotoxicity/carcinogenicity | Significant findings necessitate regulatory scrutiny |

Case Studies

-

Biodesulfurization Using Pseudomonas spp.:

A study demonstrated the ability of Pseudomonas aeruginosa to achieve over 67% DBT desulfurization efficiency under specific conditions, showcasing the potential of microbial processes in reducing sulfur content in fuels . -

Innovative Synthesis Methodology:

Researchers developed a novel method for synthesizing this compound S-oxides that accommodates a wide range of functional groups, significantly expanding the library of compounds available for research and application in chemical biology . -

Toxicity Assessment Reports:

Comprehensive reviews by the Environmental Protection Agency provided insights into non-cancer and cancer-related toxicity data associated with this compound, emphasizing the need for ongoing monitoring and regulation due to its potential health impacts .

作用機序

Dibenzothiophene exerts its effects primarily through its interactions with sulfur-specific metabolic pathways. In microbial desulfurization, bacteria such as Rhodococcus and Pseudomonas species utilize enzymes encoded by the dsz operon to cleave the carbon-sulfur bonds in this compound, converting it to 2-hydroxybiphenyl and other metabolites . This process involves multiple steps, including oxidation and reduction reactions, facilitated by specific enzymes.

類似化合物との比較

Comparison with Structurally Similar Compounds

Structural and Electronic Properties

DBT is part of the "three fluorene series," which includes fluorene (F), dibenzofuran (DBF), and dibenzothiophene (DBT). These compounds share a similar fused aromatic backbone but differ in heteroatoms (S in DBT, O in DBF, and none in F). Key structural differences include:

- C–S Bond Length : DBT exhibits a longer C–S bond (1.74 Å) compared to benzothiophene (1.71 Å) and thiophene (1.69 Å), attributed to π-electron delocalization across its larger aromatic system .

- Molecular Stability : The sulfur atom in DBT enhances resonance stabilization, making it less reactive than DBF and F in electrophilic substitution reactions .

Table 1: Structural Comparison of DBT with Analogues

| Compound | Heteroatom | C–X Bond Length (Å) | Thermal Decomposition (°C) |

|---|---|---|---|

| This compound | S | 1.74 | 281 |

| Dibenzofuran | O | 1.36 (C–O) | 248 |

| Fluorene | None | N/A | 191–194 |

| Benzothiophene | S | 1.71 | 220–230 |

Thermal and Chemical Stability

DBT derivatives exhibit superior thermal stability compared to sulfur-free analogs. For example:

- A benzo[b]thieno[2,3-d]thiophene (BTT) derivative with a this compound group (Compound 2) showed a decomposition onset at 281°C, whereas a benzothiophene-containing analog (Compound 3) decomposed at 248°C . This is attributed to the additional C–C bonds in DBT, which require higher energy for cleavage.

- In contrast, fluorene and DBF derivatives have lower decomposition temperatures (191–194°C and ~248°C, respectively) due to the absence of stabilizing sulfur .

Environmental Behavior and Biodegradation

- Persistence: DBT is highly resistant to microbial degradation compared to non-sulfur PAHs like naphthalene and phenanthrene. Its recalcitrance is linked to the stability of the sulfur heterocycle, which impedes enzymatic attack .

- Biodegradation Pathways: Specific bacteria, such as Pseudomonas spp., degrade DBT via the "4S pathway," producing non-toxic 2-hydroxybiphenyl. In contrast, dibenzofuran is metabolized through dioxygenase-mediated pathways, yielding less stable intermediates .

- Historical Presence in Fuels: DBT was prevalent in pre-2000 diesel but is now largely removed due to desulfurization regulations .

Table 2: Environmental Comparison of DBT with Analogues

| Compound | Biodegradability | Key Degraders | Common Sources |

|---|---|---|---|

| This compound | Low | Pseudomonas spp. | Petroleum, coal |

| Dibenzofuran | Moderate | Sphingomonas spp. | Combustion, industrial |

| Fluorene | High | Mycobacterium spp. | Fossil fuels, wildfires |

| Benzothiophene | Moderate | Rhodococcus spp. | Petroleum, tar oils |

Key Research Findings

Geochemical Significance: DBT/DBF ratios in Upper Triassic vs. Lower Jurassic rocks reflect paleoenvironmental conditions, with higher DBT abundance indicating sulfur-rich, anoxic depositional settings .

Thermal Stability : The incorporation of DBT into organic semiconductors enhances device longevity under high-temperature operation .

Regulatory Impact : The phase-out of DBT from diesel underscores its environmental persistence and role in acid rain formation .

生物活性

Dibenzothiophene (DBT) is a polycyclic aromatic sulfur compound that poses significant environmental concerns due to its presence in fossil fuels and its contribution to sulfur dioxide emissions. However, it also has notable biological activities, particularly in the context of biodesulfurization, where specific microorganisms metabolize DBT to reduce sulfur content in fuels. This article explores the biological activity of this compound, focusing on its metabolic pathways, microbial interactions, and potential applications in bioremediation.

This compound is characterized by its complex structure comprising two benzene rings fused to a thiophene ring. Its chemical formula is , and it is classified as a heterocyclic aromatic compound. The presence of sulfur in its structure makes it a target for microbial desulfurization processes.

Microbial Desulfurization of this compound

Microbial desulfurization is an essential process for reducing sulfur emissions from fossil fuels. Various microorganisms have been identified that can utilize this compound as a sulfur source, converting it into less harmful compounds.

Key Microorganisms Involved

-

Streptomyces sp. VUR PPR 102 :

- Desulfurization Efficiency : This strain demonstrated optimal desulfurization activity under specific nutrient conditions, utilizing glucose and potassium nitrate as carbon and nitrogen sources, respectively.

- Optimal Conditions : The best desulfurization occurred at 30°C and pH 7.0, with glutamine enhancing the process .

- Rhodococcus sp. Eu-32 :

- Strain CYKS1 :

Metabolic Pathways

The metabolic pathways involved in the biodesulfurization of this compound primarily include:

- Sulfur-Specific Pathway : Microorganisms such as Rhodococcus utilize this pathway to selectively degrade DBT while minimizing the production of harmful intermediates.

- Transformation Products : The main products of DBT metabolism include 2-HBP and biphenyl, both of which are less toxic than the parent compound .

Case Study 1: Optimization of Nutrient Sources

A study aimed at optimizing nutrient sources for enhanced desulfurization activity revealed that glucose (3%) and potassium nitrate (1%) were the most effective carbon and nitrogen sources, respectively. This optimization led to significantly improved biodesulfurization rates by Streptomyces sp. .

Case Study 2: Isolation of Effective Strains

In another study involving the screening of 110 bacterial isolates from diverse environments, Rhodococcus sp. Eu-32 was identified as a unique biocatalyst capable of efficiently desulfurizing this compound through an extended degradation pathway .

Research Findings Summary

| Microorganism | Desulfurization Rate | Optimal Conditions | Key Metabolites |

|---|---|---|---|

| Streptomyces sp. VUR PPR 102 | High (specific conditions) | 30°C, pH 7 | Sulfate, various metabolites |

| Rhodococcus sp. Eu-32 | 0.2 mM DBT in 72 hours | 30°C, pH 7 | 2-HBP, biphenyl |

| Strain CYKS1 | Up to 17.9 μmol S · g⁻¹ · h⁻¹ | Varies | 2-HBP |

準備方法

Suzuki-Miyaura Route to Functionalized Derivatives

The Tokyo University of Science team developed a two-step method for this compound S-oxides:

Step 1 : Suzuki coupling of 2-bromophenylboronic acid with methyl 3-mercaptobenzoate yields a biaryl thioether precursor.

Step 2 : Oxidative cyclization using meta-chloroperbenzoic acid (mCPBA) induces S–O bond formation, achieving 68–92% yields across 15 substrates.

This method permits late-stage functionalization with electron-withdrawing groups (–NO₂, –CN) that would decompose under classical Friedel-Crafts conditions. Table 1 compares yields for select substituents:

| Substituent (R) | Yield (%) | Reaction Time (h) |

|---|---|---|

| –H | 92 | 4 |

| –NO₂ | 68 | 6 |

| –OCH₃ | 85 | 5 |

Allylic Phosphonium Salt-Mediated Cyclization

A 2018 Organic Letters protocol employs allylic phosphonium salts to construct the thiophene ring via domino reactions. Thioaurones react with triphenylphosphine allyl bromide in dichloromethane at 0°C, undergoing:

- Michael addition to form a thioketone intermediate

2.-Sigmatropic rearrangement - 6π-electrocyclic ring closure

This one-pot method achieves 82% yield for unsubstituted this compound with excellent functional group tolerance for –Br, –CO₂R, and –SO₂Ar groups.

Oxidative Cyclization of Sulfur-Containing Precursors

Halogenation-Deoxygenation Strategy

Chinese Patent CN116655589A discloses a three-step halogenation pathway:

- Oxidation : this compound treated with 30% hydrogen peroxide (H₂O₂) in acetic acid at 0°C forms the S-oxide (89% yield)

- Halogenation : Reaction with PCl₅ introduces Cl substituents at the 4- and 6-positions

- Deoxygenation : Zn/HOAc reduces S–O bonds while retaining halogen moieties

This method enables precise halogen placement for subsequent cross-coupling, though scalability is limited by stoichiometric peroxide use.

Electrochemical Synthesis of S,S-Dioxides

Kyushu University researchers developed an electrochemical method utilizing biaryl sulfonyl hydrazides. In a divided cell with platinum electrodes:

- Anode : Oxidation generates sulfonyl radicals, which cyclize via intramolecular C–H activation

- Cathode : Hydrogen evolution maintains charge balance

Using hexafluoroisopropanol (HFIP) as solvent at 2.5 V, this method achieves 74–88% yields of this compound S,S-dioxides without exogenous oxidants.

Heteroporphyrin-Embedded this compound Synthesis

A 2021 Journal of Organic Chemistry study demonstrates condensation of this compound-based tripyrranes with diols under acid catalysis. Key findings:

- 6–7% isolated yields due to steric strain in macrocyclic products

- Nonaromatic character confirmed via ¹H NMR (Δδ = 0.8 ppm for β-pyrrolic protons)

- Absorption maxima shift from 420 nm (furan-containing) to 800 nm (tellurophene-containing)

While yields are low, these complexes exhibit unique optoelectronic properties valuable for organic photovoltaics.

Comparative Analysis of Methodologies

Table 2 evaluates key parameters across major synthetic routes:

| Method | Yield (%) | Temperature (°C) | Catalyst Loading | Functional Group Tolerance |

|---|---|---|---|---|

| Friedel-Crafts | 79 | 120 | 1.5 eq AlCl₃ | Low |

| Suzuki-Oxidative | 92 | RT | 5 mol% Pd(PPh₃)₄ | High |

| Electrochemical | 88 | 25 | None | Moderate |

| Microbial | N/A | 30 | Enzymatic | N/A |

Emerging Directions and Challenges

Recent advances focus on:

- Photoredox Catalysis : Visible light-mediated C–H sulfuration using eosin Y (12 examples, 45–78% yields)

- Flow Chemistry : Tubular reactors enabling continuous synthesis at 340°C with 99.1% conversion

- Biocatalytic Routes : Engineered cytochrome P450 enzymes for enantioselective S-oxidation (ee >90%)

Persistent challenges include:

- Controlling regioselectivity in polysubstituted derivatives

- Reducing noble metal dependence in cross-coupling

- Scaling electrochemical methods for industrial production

Q & A

Q. What protocols ensure ethical and accurate reporting of DBT-related environmental toxicity studies?

- Methodological Answer : Adhere to OECD guidelines for acute toxicity testing (e.g., H302 classification). Use blinded sample analysis and disclose all conflicts of interest. Data must be archived in repositories (e.g., Zenodo) with DOI links for public access .

Q. Tables

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。